molecular formula C8H18F3NOSi2 B7723591 N,O-Bis(trimethylsilyl)trifluoroacetamide

N,O-Bis(trimethylsilyl)trifluoroacetamide

Cat. No.: B7723591
M. Wt: 257.40 g/mol
InChI Key: XCOBLONWWXQEBS-KPKJPENVSA-N
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Description

N,O-Bis(trimethylsilyl)trifluoroacetamide is an organosilicon compound widely used in analytical chemistry. It is a colorless liquid that is highly sensitive to moisture and alcohols. This compound is primarily used as a silylation reagent, which means it is employed to introduce trimethylsilyl groups into molecules, enhancing their volatility and stability for gas chromatography and mass spectrometry analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Bis(trimethylsilyl)trifluoroacetamide is synthesized through the reaction of trifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Comparison with Similar Compounds

N,O-Bis(trimethylsilyl)trifluoroacetamide is often compared with other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide. While both compounds are effective silylation agents, this compound has the advantage of producing more volatile by-products, reducing chromatographic interference . Other similar compounds include:

This compound stands out due to its high efficiency in silylation reactions and its ability to produce volatile derivatives, making it a preferred choice in analytical chemistry .

Properties

IUPAC Name

trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBLONWWXQEBS-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3NOSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N,O-Bis(trimethylsilyl)trifluoroacetamide
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CAS No.

25561-30-2
Record name Bis(trimethylsilyl)trifluoroacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379423
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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